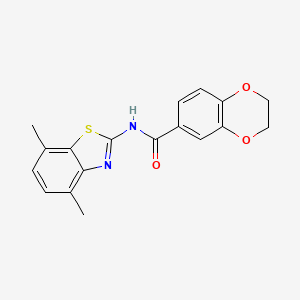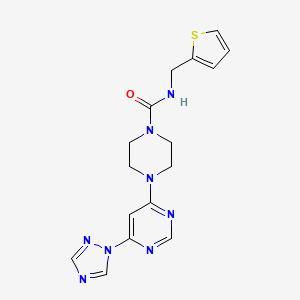
2-(6-Methoxynaphthalen-2-yl)propanenitrile
概要
説明
2-(6-Methoxynaphthalen-2-yl)propanenitrile is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.264. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Fluorogenic Labeling in High-Performance Liquid Chromatography
A derivative of 2-(6-Methoxynaphthalen-2-yl)propanenitrile, namely the methyl ester of 4-(6-methoxynaphthalen-2-yl)-4-oxo-2-butenoic acid, has been utilized as a fluorogenic labeling reagent in high-performance liquid chromatography (HPLC) for analyzing biologically important thiols such as glutathione, cysteine, and others. This compound reacts selectively and rapidly with thiols to produce fluorescent adducts, facilitating their separation and detection (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Corrosion Inhibition in Mild Steel
Hydrazone derivatives of this compound, such as HYD-1 and HYD-2, have shown significant corrosion inhibition properties for mild steel in hydrochloric acid. These derivatives are effective in reducing corrosion, with maximum inhibition efficiencies of 96% and 84%, respectively. Their adsorption on mild steel surfaces follows the Langmuir isotherm model, indicating a combination of chemisorption and physisorption (Chaouiki et al., 2020).
Synthesis and Characterization of Derivatives
The compound N-(2,2-Diphenylethyl)-2-(6-methoxynaphthalen-2-yl)propanamide, a derivative of this compound, has been synthesized and characterized. This derivative was analyzed using various spectroscopic methods, contributing to the understanding of its structural and chemical properties (Manolov, Ivanov, & Bojilov, 2021).
Quantum Mechanical and Spectroscopic Studies
Quantum mechanical and spectroscopic studies have been conducted on (+)-(S)-2-(6-methoxynaphthalen-2-yl) propanoic acid. These studies include vibrational characteristic analysis, molecular electrostatic potential, natural bond orbital analysis, and docking studies. Such research offers insights into the electronic and structural properties of this compound (Sakthivel et al., 2018).
Anticorrosive Properties in Steel
Further research on hydrazone derivatives of this compound has revealed their excellent anticorrosive properties on mild steel surfaces in acidic environments. This research combines electrochemical techniques and theoretical approaches, demonstrating their high inhibition efficiency and providing insights into the mechanisms of corrosion inhibition (Chafiq et al., 2020).
Synthesis and Metal Complex Formation
Metal complexes of 2-(6-methoxynaphthalen-2-yl)propanoate with various metal ions like Cd(II), Zn(II), and Ni(II) have been synthesized and characterized. These complexes have been studied for their structural and chemical properties using techniques like FTIR spectroscopy and UV-Vis spectroscopy, contributing to the field of coordination chemistry (Yousif, Shneine, Ahmed, & Salman, 2013).
作用機序
Target of Action
It is structurally similar to naproxen , a nonsteroidal anti-inflammatory drug (NSAID) that inhibits the cyclooxygenase (COX) enzymes, both COX-1 and COX-2 .
Mode of Action
Given its structural similarity to naproxen , it may also act as an inhibitor of the COX enzymes, thereby reducing the production of prostaglandins, which are involved in the inflammatory response.
Biochemical Pathways
If it acts similarly to naproxen , it would affect the arachidonic acid pathway by inhibiting the COX enzymes, thereby reducing the production of prostaglandins and thromboxanes.
Result of Action
If it acts similarly to Naproxen , it would reduce inflammation by decreasing the production of prostaglandins.
特性
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10(9-15)11-3-4-13-8-14(16-2)6-5-12(13)7-11/h3-8,10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAILMFURFUYAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86603-94-3 | |
| Record name | 2-(6-methoxynaphthalen-2-yl)propanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzimidazol-2-yl)-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B2707530.png)

![2-Chloro-1-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]propan-1-one](/img/structure/B2707532.png)


![(E)-2-((4-(dimethylamino)-3-nitrobenzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2707538.png)



![4-[2-(2-Chlorophenoxy)acetyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2707545.png)

![1-[2-(1-Adamantyl)ethoxy]-3-(1-piperidinyl)-2-propanol hydrochloride](/img/structure/B2707549.png)
![6-((3-(Trifluoromethyl)benzyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2707550.png)

